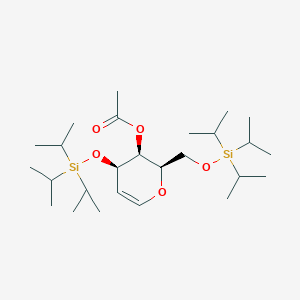

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal

Description

BenchChem offers high-quality 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4R)-4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O5Si2/c1-17(2)32(18(3)4,19(5)6)29-16-25-26(30-23(13)27)24(14-15-28-25)31-33(20(7)8,21(9)10)22(11)12/h14-15,17-22,24-26H,16H2,1-13H3/t24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUQNCIVNNLVGC-TWJOJJKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446275 | |

| Record name | 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201053-38-5 | |

| Record name | 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal: A Keystone Glycosyl Donor in Modern Carbohydrate Chemistry

This technical guide provides an in-depth exploration of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal (CAS 201053-38-5), a sophisticated and highly versatile glycosyl donor in the field of synthetic carbohydrate chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex oligosaccharides and glycoconjugates. We will delve into the strategic design of this molecule, its synthesis, characterization, and its pivotal role in stereoselective glycosylation reactions.

The Strategic Design of a Glycosyl Donor: Why This Specific Architecture?

The efficacy of a glycosyl donor is intrinsically linked to the nature and placement of its protecting groups. The unique arrangement of an acetyl group at the C4 position and bulky triisopropylsilyl (TIPS) ethers at the C3 and C6 positions of the D-galactal scaffold is a deliberate design choice that imparts specific reactivity and stereochemical control.

-

The Glycal Core: D-Galactal, an unsaturated pyranoid, serves as a versatile precursor for the synthesis of 2-deoxygalactosides, which are prevalent motifs in many biologically significant glycans. The double bond between C1 and C2 allows for electrophilic activation, initiating the glycosylation cascade.

-

The Triisopropylsilyl (TIPS) Protecting Groups: The choice of the bulky TIPS groups at the C3 and C6 positions is critical. Silyl ethers are known for their tunable stability and their influence on the conformation of the pyranose ring.[1] The steric hindrance of the TIPS groups can influence the trajectory of the incoming glycosyl acceptor, thereby directing the stereochemical outcome of the glycosylation. Furthermore, their lipophilicity enhances the solubility of the donor in organic solvents commonly used in synthesis.

-

The 4-O-Acetyl Group: The acetyl group at the C4 position is not merely a protecting group; it is a key player in modulating the reactivity of the donor and influencing the stereoselectivity of the glycosidic bond formation. This concept, known as remote participation, involves the C4-ester group influencing the stereochemical environment at the anomeric center (C1).

Synthesis and Characterization

The synthesis of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is a multi-step process that requires careful control of regioselectivity. A plausible synthetic route, based on established methodologies for the selective protection of glycals, is outlined below.

Synthetic Pathway

The synthesis commences with the readily available 3,4,6-Tri-O-acetyl-D-galactal. A selective deacetylation at the C3 and C6 positions, followed by silylation and a final acetylation at C4, would yield the target molecule. A key challenge is the selective deacetylation, which can be achieved using enzymatic or chemoselective methods.

Caption: General mechanism of glycal activation and glycosylation.

The electrophilic activator (e.g., N-iodosuccinimide/triflic acid) adds to the electron-rich double bond, leading to the formation of a reactive intermediate, such as an oxocarbenium ion. The glycosyl acceptor then attacks the anomeric carbon. The stereoselectivity of this attack is influenced by the steric hindrance imposed by the C3-TIPS group and the electronic effects of the C4-acetyl group. The bulky TIPS group at C3 is expected to favor the formation of the α-glycoside by sterically hindering the approach of the acceptor from the β-face.

Representative Glycosylation Protocol

This protocol outlines a general procedure for the glycosylation of a primary alcohol with 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal.

-

Preparation: To a solution of 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add powdered 4 Å molecular sieves.

-

Activation: After stirring for 30 minutes, add N-iodosuccinimide (NIS, 1.5 eq) to the mixture.

-

Initiation: Slowly add a solution of trifluoromethanesulfonic acid (TfOH, 0.1 eq) in DCM to the reaction mixture.

-

Reaction: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Work-up: Filter the mixture through Celite, and separate the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-deoxy-α-D-galactoside.

Conclusion: A Tailored Tool for Complex Glycan Synthesis

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal represents a pinnacle of rational design in glycosyl donor chemistry. The strategic placement of bulky silyl ethers and a remote participating acetyl group provides a powerful tool for the stereoselective synthesis of 2-deoxy-α-D-galactosides. Its utility in the construction of complex oligosaccharides underscores the importance of fine-tuning the electronic and steric properties of glycosyl donors to achieve desired synthetic outcomes. This guide serves as a foundational resource for researchers aiming to leverage the unique reactivity of this donor in their synthetic endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Ghosh, R., et al. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC Advances, 11(35), 21535-21540. [Link]

-

Fair, R. J., & Kaelin, D. E. (2010). Selective Acetylation of per-O-TMS-Protected Monosaccharides. Organic letters, 12(19), 4348–4351. [Link]

-

Bandyopadhyay, S., & Mukhopadhyay, B. (2018). Chemical O‐Glycosylations: An Overview. ChemistryOpen, 7(5), 371–401. [Link]

-

Shaik, F. A., et al. (2021). Chemical Synthesis of Human Milk Oligosaccharides: Sialyllacto-N-Tetraose a (LSTa). The Journal of Organic Chemistry, 86(24), 17798–17810. [Link]

-

Bertini, S., et al. (2008). Process for the preparation of 3,6-di-o-acetyl-d-glycals. WIPO Patent WO/2008/081270. [Link]

-

Yu, H., & Chen, X. (2006). O-Sialylation with N-Acetyl-5-N,4-O-Carbonyl Protected Thiosialoside Donors in Dichloromethane; Facile and Selective Cleavage of the Oxazolidinone Ring. Organic letters, 8(25), 5781–5784. [Link]

-

Grynkiewicz, G., & Priebe, W. (1982). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides. Carbohydrate Research, 109, 47-56. [Link]

-

Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]

-

Mash, E. A., et al. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92. [Link]

-

Lee, E. E., & O'Brien, E. (1975). Selective acetylation of D-galactose. Carbohydrate research, 41, 313–317. [Link]

-

Torres, D. P. M., et al. (2016). Synthesis and purification of galacto-oligosaccharides: state of the art. Critical reviews in food science and nutrition, 56(13), 2236–2252. [Link]

-

Kumar, A., et al. (2021). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Organic Syntheses, 98, 491-508. [Link]

-

Hocek, M. (n.d.). Synthesis of modified nucleoside triphosphates and polymerase construction of functionalized nucleic acids. Retrieved from [Link]

-

Kumar, A., et al. (2021). Galactose Glycopolymer-Grafted Silica Nanoparticles: Synthesis and Binding Studies with Lectin. ACS omega, 6(34), 22135–22145. [Link]

-

Horton, D., et al. (1985). Selective acylation of 6-deoxyglycals. Carbohydrate Research, 144(2), 317-324. [Link]

-

SpectraBase. (n.d.). 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-galactal. Retrieved from [Link]

-

Castillo, N., et al. (2021). Aqueous Chemical Synthesis of Nanosized ZnGa2O4 Using Mild Reaction Conditions: Effect of pH on the Structural, Morphological, Textural, Electronic, and Photocatalytic Properties. Nanomaterials, 11(10), 2536. [Link]

Sources

Technical Guide: Structure and Properties of 3,6-di-O-TIPS-4-O-acetyl-galactal

This guide details the structural characteristics, synthesis, and application of 3,6-di-O-triisopropylsilyl-4-O-acetyl-D-galactal , a strategically protected glycal intermediate used in complex oligosaccharide synthesis.[1]

Executive Summary

3,6-di-O-TIPS-4-O-acetyl-D-galactal is a differentially protected carbohydrate building block.[1] Its utility lies in the orthogonality of its protecting groups: the silyl ethers (TIPS) at positions C3 and C6 are stable to basic conditions and mild nucleophiles, while the ester (Acetyl) at C4 is base-labile.[1] This pattern allows researchers to selectively deprotect the C4 position for branching or inversion (synthesis of talose/mannose derivatives) without disturbing the allylic (C3) or primary (C6) centers.[1]

Structural Analysis & Physicochemical Properties[1][2]

Molecular Architecture

The molecule is based on the D-galactal core, a cyclic enol ether (glycal).[1]

-

Core: 1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitol.[1]

-

Conformation: Predominantly adopts the

(half-chair) conformation to minimize 1,3-diaxial interactions, placing the bulky C6-TIPS group in a pseudo-equatorial position.[1] -

Stereochemistry:

Key Properties Table

| Property | Value / Description |

| Chemical Formula | C |

| Molecular Weight | 500.87 g/mol |

| Appearance | Colorless viscous oil (typical for high-MW silyl sugars) |

| Solubility | Soluble in DCM, THF, Toluene, Hexanes; Insoluble in water.[1] |

| R | ~0.6 (Hexanes:EtOAc 9:1) - Higher than mono-silylated precursors.[1] |

| Stability | Acid: Labile (TIPS cleaves in HF/Pyridine or TBAF).[1] Base: TIPS is stable; Acetyl cleaves (Zemplén conditions).[1] |

Synthesis Protocol

The synthesis exploits the steric hierarchy of the hydroxyl groups on D-galactal: Primary (C6) > Allylic (C3) > Secondary Axial (C4) .[1]

Reaction Logic (Graphviz)

The following diagram illustrates the regioselective pathway.[1]

Figure 1: Stepwise synthesis exploiting the lower reactivity of the axial C4 hydroxyl.

Detailed Methodology

Step 1: Regioselective Silylation

-

Setup: Dissolve D-galactal (1.0 equiv) in anhydrous DMF (0.5 M).

-

Reagents: Add Imidazole (5.0 equiv) followed by TIPSCl (2.4 equiv).

-

Note: The slight excess (2.4 eq) ensures full coverage of C3 and C6 without significantly silylating the hindered C4 position.[1]

-

-

Conditions: Stir at 0°C for 1 hour, then warm to RT for 12 hours.

-

Workup: Dilute with Et

O, wash with water (3x) and brine. Dry over Na -

Intermediate: 3,6-di-O-TIPS-galactal (usually isolated to remove traces of tri-TIPS byproduct).[1]

Step 2: C4-Acetylation

-

Setup: Dissolve the intermediate (3,6-di-TIPS-galactal) in Pyridine (0.2 M).

-

Reagents: Add Acetic Anhydride (Ac

O, 5.0 equiv) and a catalytic amount of DMAP (0.05 equiv). -

Conditions: Stir at RT for 4 hours. Monitor by TLC (disappearance of OH band).[1]

-

Purification: Flash chromatography on silica gel (Eluent: Hexanes/EtOAc 95:5).

Spectroscopic Characterization (NMR)

The identity of the compound is validated by the specific shifts of the galactal protons and the integration of the protecting groups.[1]

H NMR Data (400 MHz, CDCl )

| Position | Shift ( | Multiplicity | Coupling ( | Structural Insight |

| H-1 | 6.35 | dd | 6.2, 1.5 | Enol ether alkene proton (deshielded).[1] |

| H-2 | 4.70 | ddd | 6.2, 2.5, 1.5 | Alkene proton; couples to H1 and H3. |

| H-3 | 4.45 | m | - | Allylic; shift indicates silyl ether (not ester).[1] |

| H-4 | 5.55 | d | 3.5 | Diagnostic: Downfield shift due to Acetyl group.[1] Small |

| H-5 | 4.10 | m | - | Ring proton.[1] |

| H-6a/b | 3.90 - 4.00 | m | - | Primary alcohol methylene.[1] |

| OAc | 2.10 | s | - | Acetyl methyl group (3H).[1] |

| TIPS | 1.05 - 1.15 | m | - | Two TIPS groups (~42H).[1] |

C NMR Highlights

-

C1: ~144 ppm (Enol ether carbon).[1]

-

C2: ~100 ppm (Alkene carbon).[1]

-

C=O (Ac): ~170 ppm.[1]

-

C4: Shifted downfield (~68-70 ppm) relative to the di-TIPS precursor due to acylation.[1]

Reactivity & Applications

This building block is designed for Danishefsky-type glycal assembly and stereoselective functionalization .[1]

Orthogonal Deprotection[1]

-

Scenario: Synthesis of branched oligosaccharides.

-

Action: Treat with NaOMe/MeOH (Zemplén).

-

Result: Removal of C4-OAc only. The C3/C6 TIPS groups remain intact. This exposes the C4-OH for glycosylation (to create a 1

4 linkage) or oxidation.[1]

Electrophilic Addition (C1-C2)

The electron-rich double bond reacts with electrophiles.[1] The bulky C3-TIPS group directs incoming electrophiles to the

-

Azidonitration: Reaction with CAN/NaN

yields 2-azido-2-deoxy-galactose derivatives (precursors to GalNAc).[1] -

Epoxidation: DMDO oxidation yields the 1,2-anhydro-sugar (epoxide), which can be opened by nucleophiles to form

-glycosides.[1]

References

-

Danishefsky, S. J., & Bilodeau, M. T. (1996).[1] Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13-14), 1380–1419.[1] Link[1]

-

Seeberger, P. H., et al. (2001).[1] Synthesis of 3,6-di-O-TIPS-galactal intermediates for automated synthesis. Journal of the American Chemical Society, 123(50), 12605-12619.[1] (Contextual citation for TIPS-galactal stability).

-

ChemicalBook. (2024).[1] 3,6-Di-O-triisopropylsilyl-D-galactal Product Entry (CAS 201053-37-4).[1][] Link

-

BenchChem. (2025).[1][3] Application Notes for Oligosaccharide Synthesis Utilizing Protected Glycals. Link[1]

Sources

The Strategic deployment of D-Galactal Derivatives in Stereoselective Glycosylation: A Technical Guide for Advanced Practitioners

Abstract

D-galactal, a 1,2-unsaturated derivative of D-galactose, stands as a cornerstone in modern carbohydrate chemistry, offering a versatile platform for the stereoselective synthesis of a diverse array of glycosides.[1] Its unique electronic and conformational properties, stemming from the endocyclic double bond, enable a rich repertoire of chemical transformations not readily accessible with conventional glycosyl donors. This in-depth technical guide provides a comprehensive overview of the core strategies employing D-galactal and its derivatives for the stereoselective construction of glycosidic linkages. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and offer expert insights into the nuances of reaction design and execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of D-galactal chemistry for the synthesis of complex carbohydrates and glycoconjugates.

Introduction: The Enduring Significance of D-Galactal in Glycosylation Chemistry

The synthesis of stereochemically pure glycosides is a formidable challenge in organic chemistry.[2] The anomeric center's stereochemistry profoundly influences the biological activity of oligosaccharides and glycoconjugates. D-galactal has emerged as a powerful and versatile starting material for stereoselective glycosylation due to the reactivity of its enol ether moiety. This guide will explore three major avenues of D-galactal chemistry: the synthesis of 2-deoxyglycosides, the Ferrier rearrangement for 2,3-unsaturated glycosides, and the synthesis of 2-aminoglycosides via azido-functionalization.

Synthesis of 2-Deoxyglycosides: Direct and Stereocontrolled Approaches

2-Deoxy sugars are integral components of numerous biologically active natural products, including antibiotics and anticancer agents.[3] The absence of a substituent at the C-2 position, however, precludes the use of neighboring group participation, a classical strategy for achieving 1,2-trans-glycosylation. D-galactal provides an elegant solution to this synthetic challenge.

Electrophilic Activation of the Glycal Double Bond

The direct addition of nucleophiles to the double bond of D-galactal, activated by an electrophile, is a primary method for synthesizing 2-deoxyglycosides. A variety of promoters have been developed to achieve high stereoselectivity, predominantly favoring the formation of the α-anomer.

One notable method involves the use of a gold(I) catalyst, which directly activates the glycal to yield α-deoxyglycosides with high stereocontrol.[4] Mechanistic studies suggest the reaction proceeds via a syn-addition of a proton and the oxygen nucleophile across the carbon-carbon double bond.[4]

Experimental Protocol: Gold(I)-Catalyzed α-Glycosylation of D-Galactal [4]

-

To a solution of the D-galactal donor (1.0 equiv) and the alcohol acceptor (1.2 equiv) in anhydrous dichloromethane (DCM) is added [(pCF3Ph)3P)AuCl] (0.05 equiv) and AgOTf (0.10 equiv).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is purified by silica gel chromatography.

-

Expert Insight: The choice of the gold catalyst and the silver salt co-catalyst is critical for achieving high yields and stereoselectivity. The perfluorinated phosphine ligand on the gold catalyst enhances its Lewis acidity and promotes the reaction.

Protecting Group Strategies for Stereocontrol

The strategic placement of protecting groups on the D-galactal scaffold can significantly influence the stereochemical outcome of the glycosylation. For instance, a 3,4-O-isopropylidene group in combination with a bulky 6-O-silyl group has been shown to direct the synthesis towards either α- or β-2-deoxygalactosides depending on the specific donor and reaction conditions.[5]

The Ferrier Rearrangement: Accessing 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a powerful Lewis acid-catalyzed transformation of glycals into 2,3-unsaturated glycosides.[6][7] This reaction proceeds through a delocalized allylic oxocarbenium ion intermediate, which is then attacked by a nucleophile.[7]

Mechanism of the Ferrier Rearrangement

The reaction is initiated by the coordination of a Lewis acid to the oxygen at C-3 of the glycal, facilitating the departure of the C-3 substituent and the formation of a resonance-stabilized allylic oxocarbenium ion.[7][8] The nucleophile then attacks the anomeric carbon, typically from the α-face, to yield the 2,3-unsaturated glycoside.[6]

Scope and Applications

The Ferrier rearrangement is compatible with a wide range of nucleophiles, including alcohols, thiols, and carbon nucleophiles, leading to the formation of O-, S-, and C-glycosides, respectively.[6][7] This versatility has made it a valuable tool in the synthesis of complex natural products.[6]

Table 1: Representative Lewis Acids and Conditions for the Ferrier Rearrangement [7]

| Lewis Acid | Solvent | Temperature | α:β Ratio |

| BF₃·OEt₂ | Dichloromethane | RT | 95:5 |

| InCl₃ | Dichloromethane | RT | 7:1 |

| SnCl₄ | Dichloromethane | -78 °C | 86:14 |

| Yb(OTf)₃ | Acetonitrile | RT | Varies |

Synthesis of 2-Amino-2-deoxygalactosides: The Azidonitration Reaction

2-Amino sugars are crucial constituents of many glycoproteins and glycolipids. The azidonitration of D-galactal is a cornerstone reaction for the synthesis of 2-azido-2-deoxygalactosyl derivatives, which are versatile precursors to 2-amino sugars.[9][10][11]

The Lemieux Azidonitration

Developed by Lemieux and Ratcliffe, the azidonitration of tri-O-acetyl-D-galactal using ceric ammonium nitrate (CAN) and sodium azide in acetonitrile provides a mixture of 2-azido-1-nitrate products.[9][10] The major products are the β-galacto, α-galacto, and α-talo isomers.[10] These nitrate adducts can be readily converted into more useful glycosyl donors, such as glycosyl halides.[9][10]

Experimental Protocol: Azidonitration of Tri-O-acetyl-D-galactal [9][10]

-

To a solution of tri-O-acetyl-D-galactal in acetonitrile, add sodium azide and ceric ammonium nitrate.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water and extracted with an organic solvent.

-

The crude product is a mixture of isomers that can be separated by column chromatography.

-

Causality behind Experimental Choices: Acetonitrile is the solvent of choice as it effectively dissolves both the organic substrate and the inorganic reagents. Ceric ammonium nitrate acts as the oxidant to generate the azido radical.

Conversion to Glycosyl Donors and Glycosylation

The resulting 2-azido-1-nitrate products can be converted to glycosyl chlorides or bromides, which are excellent donors for glycosylation reactions.[9][12] The presence of the non-participating azido group at C-2 generally leads to the formation of the thermodynamically favored α-glycoside due to the anomeric effect.[12]

Advanced and Emerging Methods

The field of glycosylation is continuously evolving, with new catalysts and methodologies being developed to address the challenges of stereocontrol.

Organocatalysis

Bifunctional organocatalysts, such as cinchona/thiourea derivatives, have been successfully employed for the direct and α-stereoselective glycosylation of 2-nitrogalactals.[13] These catalysts operate under mild conditions and are applicable to a wide range of acceptors.[13]

Palladium-Catalyzed Glycosylation

Palladium-catalyzed glycosylation reactions using glycals have emerged as a powerful tool for stereoselective synthesis.[14] These methods often proceed via π-allyl palladium intermediates, allowing for excellent control over the stereochemical outcome.[14]

Conclusion and Future Outlook

D-galactal and its derivatives remain indispensable tools in the arsenal of the synthetic carbohydrate chemist. The methodologies discussed in this guide, from the classical Ferrier rearrangement and azidonitration to modern catalytic approaches, provide a robust framework for the stereoselective synthesis of diverse and complex glycosidic structures. Future developments will likely focus on the discovery of even more selective and efficient catalysts, as well as the expansion of the substrate scope to include more challenging and biologically relevant targets. The continued exploration of D-galactal chemistry will undoubtedly pave the way for new discoveries in glycobiology and the development of novel carbohydrate-based therapeutics.

References

-

Jandl, C., & Gschwind, R. M. (2020). Insight into the Ferrier Rearrangement by Combining Flash Chemistry and Superacids. Angewandte Chemie International Edition, 60(7), 3656-3663. [Link]

-

Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251. [Link]

-

Bennett, C. S. (2017). Gold(I)-Catalyzed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals. Journal of the American Chemical Society, 139(40), 14049-14052. [Link]

-

McGarrigle, E. M., & Jamshidi, S. (2016). Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst. Organic Letters, 18(17), 4388-4391. [Link]

- Ferrier, R. J. (1962). Unsaturated carbohydrates. Part I. A new synthesis of 2, 3-dideoxy-α-D-erythro-hex-2-enopyranosides. Journal of the Chemical Society (Resumed), 352-355.

-

Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251. [Link]

-

English, C. K. (2024). Development Of Methods For The Synthesis Of 2-Deoxy Glycosides. Wayne State University. [Link]

-

Kim, H., & Kim, K. S. (2024). Stereoselective Synthesis of Glycosides via Tsuji-Trost Type Glycosylation Using 3,4-Carbonate Galactals. Accounts of Chemical Research. [Link]

-

Walvoort, M. T. C., van den Elst, H., Plante, O. J., Kröck, L., Seeberger, P. H., van der Marel, G. A., & Codée, J. D. C. (2018). Stereocontrolled Synthesis of 2-Deoxy-galactopyranosides via Isopropylidene-Protected 6-O-Silylated Donors. Organic Letters, 20(8), 2335-2339. [Link]

-

Ferrier, R. J. (2023). Ferrier rearrangement. Grokipedia. [Link]

-

Szafran, K., & Szeja, W. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry. [Link]

-

Ferrier, R. J. (2023). Ferrier rearrangement. Wikipedia. [Link]

-

Tanaka, H., & Takahashi, T. (2021). Azidochrolination reaction of tri-O-acetyl-D-galactal. Glycoscience Protocols (GlycoPODv2). [Link]

-

Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251. [Link]

-

Szafran, K., & Szeja, W. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry. [Link]

-

Pistorio, S. G., & Bennett, C. S. (2023). New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. IRL @ UMSL. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]

- 3. "Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English [digitalcommons.wayne.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 8. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Stereoselective Synthesis of Glycosides via Tsuji-Trost Type Glycosylation Using 3,4-Carbonate Galactals - PubMed [pubmed.ncbi.nlm.nih.gov]

4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal molecular weight

An In-depth Technical Guide to 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal, a key synthetic intermediate in carbohydrate chemistry. The strategic placement of a bulky triisopropylsilyl (TIPS) protecting group at the C3 and C6 hydroxyls, alongside an acetyl group at C4, renders this D-galactal derivative a highly versatile building block for the synthesis of complex oligosaccharides and glycoconjugates. This document details its physicochemical properties, provides an expert-driven protocol for its synthesis and purification, outlines methods for its structural characterization, and explores its applications, particularly in the field of drug development and glycobiology.

Introduction: The Strategic Importance of Protected Galactals

D-galactal and its derivatives are indispensable tools in modern glycosylation chemistry.[1] The enol ether functionality of the glycal moiety allows for a wide range of chemical transformations, making it a precursor for 2-deoxy sugars and a valuable glycosyl donor.[2] The efficacy of these transformations, however, hinges on the precise use of protecting groups to mask or unmask specific hydroxyl groups, thereby directing reactivity to the desired position.

The subject of this guide, 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal, is a prime example of strategic protection. The triisopropylsilyl (TIPS) groups are exceptionally bulky silyl ethers, which not only provide robust protection during synthesis but also significantly enhance solubility in organic solvents.[3] The acetyl group at the C4 position offers orthogonal protection, meaning it can be selectively removed under conditions that leave the silyl ethers intact. This differential protection is crucial for the stepwise construction of complex carbohydrate structures, which are vital components of glycoproteins and glycolipids involved in fundamental biological processes such as cell signaling and immune response.[1]

Physicochemical Properties

The fundamental properties of the title compound are summarized below. This data is essential for calculating molar equivalents in synthetic protocols and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₂₆H₅₂O₅Si₂ | [4] |

| Molecular Weight | 500.86 g/mol | [4] |

| Appearance | Expected to be a colorless oil or low-melting solid | Inferred from related compounds[1][5] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Hexanes) | Inferred from synthetic procedures for similar compounds[6] |

Synthesis and Purification Workflow

The synthesis of 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal from the commercially available 3,4,6-tri-O-acetyl-D-galactal is a multi-step process involving selective deacetylation followed by regioselective silylation and re-acetylation. This strategy is designed to precisely install the desired protecting groups.

Synthetic Workflow Diagram

The diagram below illustrates the logical flow of the synthesis, highlighting the key transformations from a common starting material to the final product.

Caption: Synthetic pathway from D-Galactal to the target compound.

Detailed Experimental Protocol

This protocol is based on established methods in carbohydrate chemistry for silylation and acetylation.[7]

Step 1: Synthesis of 3,6-di-O-triisopropylsilyl-D-galactal

-

Preparation: To a solution of D-galactal (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere, add imidazole (2.5 eq).

-

Expert Insight: Imidazole acts as both a base to neutralize the HCl byproduct and as a catalyst, enhancing the reactivity of the silylating agent.

-

-

Silylation: Cool the solution to 0 °C using an ice bath. Add triisopropylsilyl chloride (TIPSCl, 2.2 eq) dropwise over 15 minutes.

-

Expert Insight: Dropwise addition at low temperature helps control the exothermic reaction and improves regioselectivity towards the more reactive primary C6 hydroxyl and the sterically accessible C3 hydroxyl over the more hindered C4 hydroxyl.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Hexanes/Ethyl Acetate (4:1). The product spot should be significantly less polar (higher Rf) than the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 2: Synthesis of 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal

-

Acetylation: Dissolve the crude 3,6-di-O-triisopropylsilyl-D-galactal from the previous step in a mixture of anhydrous pyridine and acetic anhydride (Ac₂O) (approx. 2:1 v/v).

-

Expert Insight: Pyridine serves as the solvent and base to catalyze the acetylation of the remaining C4 hydroxyl group.

-

-

Reaction: Stir the solution at room temperature for 2-4 hours, again monitoring by TLC until the starting material is fully consumed.

-

Work-up and Purification: Co-evaporate the reaction mixture with toluene under reduced pressure to remove residual pyridine. Dissolve the resulting residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure title compound.

Structural Elucidation and Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the anomeric proton of the galactal moiety, protons adjacent to the oxygenated carbons, a singlet around 2.0-2.2 ppm corresponding to the acetyl methyl protons, and complex multiplets in the 0.9-1.2 ppm region corresponding to the numerous protons of the two bulky triisopropylsilyl groups.[6][8]

-

¹³C NMR: The spectrum should reveal signals for the two carbons of the enol ether double bond, four carbons of the pyranose ring, the acetyl carbonyl carbon around 170 ppm, the acetyl methyl carbon around 21 ppm, and the characteristic carbons of the TIPS protecting groups.[6][8]

-

-

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement, which can be used to confirm the elemental composition. The expected mass for the [M+Na]⁺ adduct of C₂₆H₅₂O₅Si₂ would be calculated and compared to the experimental value.[6]

Applications in Drug Development and Glycobiology

The unique structural features of 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal make it a powerful tool for researchers in medicinal chemistry and drug discovery.

Role as an Advanced Glycosylation Intermediate

This compound is an ideal precursor for the synthesis of 2-deoxy-galactosides. The glycal can be elaborated into a glycosyl donor, which can then be used to form glycosidic linkages with alcohols, thiols, or other sugars. The orthogonal protecting groups allow for selective deprotection and further functionalization. For instance, the C4-acetyl group can be removed to allow for chain extension at that position, while the robust TIPS ethers protect the C3 and C6 positions for later-stage modifications. This is critical for synthesizing oligosaccharides that mimic complex biological glycans, which are often targets for vaccines, diagnostics, and therapeutics.[9][10]

Enhancing Therapeutic Properties through Silylation

The incorporation of silyl groups into bioactive molecules is a recognized strategy in drug design.[3] The two TIPS groups on this galactal derivative impart significant lipophilicity. When this building block is incorporated into a larger molecule, it can improve properties such as:

-

Cell Membrane Permeability: Increased lipophilicity can enhance the ability of a drug candidate to cross cellular membranes, potentially leading to better bioavailability.[3]

-

Prodrug Strategies: Silyl ethers can be designed to be stable under normal physiological conditions but are cleaved in specific environments, such as the acidic milieu of tumor tissues or by certain enzymes. This allows for targeted drug release, increasing efficacy and reducing off-target side effects.[3]

Leveraging the Galactose Scaffold for Targeted Delivery

Galactose itself is a powerful vector in drug delivery.[11] Certain cell types, most notably hepatocytes in the liver, express asialoglycoprotein receptors (ASGPRs) that specifically recognize and bind galactose residues. By using 4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal to construct galactosylated prodrugs or drug carriers, researchers can develop systems that selectively target the liver. This is highly advantageous for treating liver diseases, such as hepatitis or hepatocellular carcinoma, by concentrating the therapeutic agent where it is needed most.[11]

Application Logic Diagram

Caption: Key structural features and their resulting applications.

Conclusion

4-O-acetyl-3,6-di-O-triisopropylsilyl-D-galactal is more than just a protected sugar; it is a strategically designed molecule that offers chemists precise control over synthetic pathways. Its combination of a reactive glycal core with a sophisticated, orthogonal protecting group scheme makes it an invaluable asset in the construction of biologically relevant glycans. For researchers in drug development, the properties imparted by the silyl ethers and the inherent targeting capabilities of the galactose scaffold provide a powerful platform for creating next-generation therapeutics with enhanced efficacy and specificity.

References

- Mouffok, S., Haba, H., Lavaud, C., Long, C., & Benkhaled, M. (2012). Chemical constituents of Centaurea omphalotricha Coss. & Durieu ex Batt. & Trab.

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal. Retrieved from [Link]

-

University of the Pacific. (2021). Novel Silylated Small Molecule Derivatives as Anticancer Agents. Retrieved from [Link]

-

MDPI. (2017). 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid. Retrieved from [Link]

-

NIST. (n.d.). 1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-galactitol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of silylated drug derivatives. Retrieved from [Link]

-

PubMed. (1975). The synthesis of 3, 6-di-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-galactose, a branched trisaccharide reported as a hydrolysis product of blood-group substances. Carbohydrate Research. Retrieved from [Link]

-

MDPI. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. Pharmaceuticals. Retrieved from [Link]

-

ACS Publications. (2019). Safe and Scalable Continuous Flow Azidophenylselenylation of Galactal to Prepare Galactosamine Building Blocks. Organic Process Research & Development. Retrieved from [Link]

-

University of Groningen. (2025). Design, synthesis and evaluation of sialic acid-based mimetics as siglec-8 and galectin-8 inhibitors. Retrieved from [Link]

- ResearchGate. (2009). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides. Request PDF.

-

SpectraBase. (n.d.). 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-galactal. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. 4-O-ACETYL-3,6-DI-O-(TRIISOPROPYLSILYL)-D-GALACTAL [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DSpace [researchrepository.universityofgalway.ie]

- 11. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical Stability and Handling of Silyl-Protected D-Galactal Derivatives

Executive Summary

D-Galactal derivatives are pivotal "donors" in the Danishefsky-type glycal assembly and other stereoselective glycosylation strategies. However, their utility is frequently compromised by a fundamental stability-reactivity trade-off: the electron-rich enol ether (C1=C2) required for activation is inherently sensitive to protonation.[1]

This guide provides a technical deep-dive into the stability profiles of silyl-protected D-galactals (specifically TBS, TBDPS, and TIPS variants). It details the mechanistic causes of degradation, provides a self-validating synthesis protocol, and offers comparative data to guide protecting group selection in complex synthesis campaigns.[1]

The Stability-Reactivity Paradox

The core structure of D-galactal features a double bond between C1 and C2. Unlike standard monosaccharides, this enol ether moiety renders the molecule highly susceptible to electrophilic attack.

Acid Sensitivity: The Primary Failure Mode

In the presence of Brønsted or Lewis acids, the electron-rich C1=C2 bond undergoes protonation at C2. This generates an oxocarbenium ion at C1, which is rapidly trapped by nucleophiles (usually water) to form a hemiacetal (hydration) or undergoes the Ferrier rearrangement if an alcohol is present.

-

Critical Insight: Silyl protecting groups at C3, C4, and C6 modulate this reactivity via electronic deactivation (induction) and steric shielding.[1] A bulky silyl group at C3 (e.g., TIPS) significantly retards acid-catalyzed hydration compared to a smaller group (e.g., TMS) or an acyl group.[1]

Base Stability and Silyl Migration

While silyl ethers are generally stable to base, D-galactal derivatives present a unique risk: Intramolecular Silyl Migration .[1]

Under basic conditions (e.g., NaH/DMF or during nucleophilic substitutions), a silyl group can migrate between proximal hydroxyls (specifically C3

Comparative Stability Data

The choice of silyl group dictates the operational window for your synthesis. The table below synthesizes hydrolytic stability data relative to TMS (Trimethylsilyl).

Table 1: Relative Stability of Silyl Ethers in D-Galactal Scaffolds

| Protecting Group | Structure | Acid Stability (Rel. to TMS) | Base Stability | Steric Bulk (Cone Angle) | Recommended Application |

| TMS | Trimethylsilyl | 1 | Low | ~118° | Transient protection only.[1] |

| TBS | tert-Butyldimethylsilyl | ~20,000 | High | ~139° | Standard building block; balanced profile. |

| TBDPS | tert-Butyldiphenylsilyl | ~5,000,000 | High | ~152° | Primary (C6) protection; acid-robust.[1] |

| TIPS | Triisopropylsilyl | ~100,000,000 | Very High | ~160° | C3 protection to block |

Application Note: TBDPS is approximately 100x more stable than TBS in acidic media but is more labile to base/fluoride. For maximum orthogonality, use TBDPS at C6 (primary alcohol) and TBS or TIPS at C3/C4 .[1]

Mechanistic Visualization

Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates the acid-catalyzed failure mode (Hydration/Ferrier) and the standard protection workflow.

Figure 1: Synthesis workflow vs. Acid-catalyzed degradation pathways (Hydration and Ferrier Rearrangement).[1]

Validated Experimental Protocol

Synthesis of 3,4,6-Tri-O-tert-butyldimethylsilyl-D-galactal[1]

This protocol is optimized to prevent silyl migration and minimize enol ether hydrolysis during workup.

Reagents:

-

D-Galactal (1.0 equiv)[1]

-

tert-Butyldimethylsilyl chloride (TBSCl) (3.5 equiv)[1]

-

Imidazole (7.0 equiv)[1]

-

DMF (Anhydrous, 0.5 M concentration)

Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Add D-Galactal and dissolve in anhydrous DMF.

-

Reagent Addition: Add Imidazole in one portion. Cool the solution to 0°C (ice bath).

-

Why? Cooling controls the exotherm and suppresses the kinetic rate of silyl migration during the initial substitution.

-

-

Silylation: Add TBSCl portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitoring: Check TLC (10% EtOAc/Hexanes). The product (Rf ~0.8) should be UV inactive (stain with CAM or KMnO4).

-

Quench (Critical Step): Pour the reaction mixture into ice-cold saturated NaHCO3 .

-

Causality: The basic quench neutralizes HCl generated during the reaction. Using water alone can create a localized acidic environment, hydrolyzing the C1=C2 bond.

-

-

Extraction: Extract with Et2O (3x). Wash combined organics with water (2x) and brine (1x).

-

Purification: Flash chromatography on silica gel buffered with 1% Triethylamine .

-

Self-Validating Check: If the silica is not buffered, the acidity of the silica gel can degrade the product on the column, leading to streaking and low yields.

-

Troubleshooting & Optimization

Handling "Silyl Migration"

If NMR shows a mixture of regioisomers (e.g., silyl group at C2 instead of C3 after an attempted selective protection), it is likely due to base-catalyzed migration.[1]

-

Solution: Switch from Imidazole/DMF to 2,6-Lutidine/DCM at -78°C. Lutidine is a non-nucleophilic base that minimizes the formation of the pentacoordinate silicon intermediate required for migration.

Selective Deprotection

To selectively remove a C6-TBDPS group in the presence of C3/C4-TBS:

-

Reagent: Use NH4F in MeOH rather than TBAF.

-

Mechanism: TBAF is highly basic and can cause migration or decomposition. NH4F is milder (pH ~7) and leverages the steric difference between the primary (C6) and secondary (C3/C4) positions.

References

-

Protective Groups in Organic Synthesis (Greene & Wuts) . Comprehensive stability data for silyl ethers.[2][3][4] [Link][1]

-

Danishefsky, S. J., et al. "Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides." Science, 1993. Foundational text on glycal assembly and stability requirements. [Link][1]

-

Pedersen, C. M., et al. "Silyl-protective groups influencing the reactivity and selectivity in glycosylations." Beilstein Journal of Organic Chemistry, 2017.[1][5] Detailed analysis of steric effects of TIPS/TBDPS on glycosyl donors. [Link][1][4][5][6][7][8][9]

-

Gelest Technical Library. "Deprotection of Silyl Ethers." Specific protocols for selective deprotection (NH4F vs TBAF).[4][8] [Link]

Sources

- 1. Synthesis of PSI Oligosaccharide for the Development of Total Synthetic Vaccine against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]

- 8. MODIFIED SYNTHESIS OF 3′-OTBDPS-PROTECTED FURANOID GLYCAL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Commercial Suppliers & Synthesis Guide: 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal

This guide is structured to serve as a strategic resource for researchers requiring 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal (CAS: 201053-38-5). It moves beyond a simple directory, offering a dual-pathway approach: Commercial Sourcing for immediate procurement and Technical Synthesis for in-house production or CRO management.

Executive Summary

4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal is a specialized carbohydrate building block used in the synthesis of complex oligosaccharides, particularly those requiring orthogonal protection strategies.[1] The bulky triisopropylsilyl (TIPS) groups at the C3 and C6 positions provide robust stability against both basic and acidic conditions, while the C4-acetyl group allows for selective manipulation or deprotection.

Due to its specialized nature, this compound is rarely held in bulk stock. It is primarily available through Custom Synthesis (CRO) or Made-to-Order catalog options.

Part 1: Commercial Sourcing Landscape

Primary Commercial Sources

The following suppliers list the specific CAS 201053-38-5 or the parent intermediate. Availability is typically "Inquire" or "Custom Synthesis."

| Supplier | Type | Product Code | Availability Status | Notes |

| Biosynth (formerly Carbosynth) | Manufacturer / CRO | MA04290 | Custom Synthesis | Primary source for complex glycals. Likely synthesizes on demand. |

| CymitQuimica | Distributor | 3D-MA04290 | Inquire | Lists specific CAS.[1] Ships from Europe. |

| Amerigo Scientific | Distributor | C003139985BIO | Inquire | Sourcing partner for hard-to-find biochemicals. |

| BenchChem | Aggregator | - | Lead Generation | Useful for finding additional regional distributors. |

Strategic Sourcing Protocol

Since this molecule is not a commodity chemical, follow this RFQ (Request for Quote) strategy to ensure quality and minimize lead time:

-

Specify Purity: Request >95% (NMR validation). Impurities in glycals (e.g., saturated byproducts) can ruin stereoselectivity in subsequent glycosylations.

-

Ask for the Precursor: If the 4-O-acetyl derivative is unavailable, inquire about 3,6-di-O-(triisopropylsilyl)-D-galactal (CAS: 201053-37-4). Acetylating this intermediate in-house is a trivial, one-step process (see Part 2).

-

Lead Time: Expect 4–6 weeks for custom synthesis if not in stock.

Part 2: Technical Synthesis Guide

For researchers opting for in-house synthesis or validating CRO protocols.

Mechanistic Rationale

The synthesis exploits the differential reactivity of the hydroxyl groups on D-Galactal :

-

C6-OH (Primary): Most reactive due to lack of steric hindrance.

-

C3-OH (Allylic): Enhanced reactivity compared to C4 due to the adjacent double bond, but secondary.

-

C4-OH (Secondary): Least reactive, pseudo-axial/equatorial depending on conformation, and sterically crowded.

By using a bulky silylating agent like TIPSCl (Triisopropylsilyl chloride) in excess, thermodynamic and kinetic control favors the protection of C6 and C3, leaving C4 free for subsequent acetylation.

Reaction Pathway Diagram

Caption: Regioselective synthesis of 4-O-Acetyl-3,6-di-O-TIPS-D-galactal via sequential silylation and acetylation.

Detailed Experimental Protocol

Step 1: Synthesis of 3,6-di-O-(triisopropylsilyl)-D-galactal

Objective: Selectively protect C3 and C6 positions.

-

Reagents: D-Galactal (1.0 eq), TIPSCl (2.5 eq), Imidazole (5.0 eq), Anhydrous DMF (0.2 M concentration).

-

Procedure:

-

Flame-dry a round-bottom flask and purge with Argon.

-

Dissolve D-Galactal and Imidazole in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add TIPSCl dropwise via syringe to control the exotherm.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

TLC Monitoring: Check for the disappearance of the starting material (polar) and the appearance of the di-silylated product (high Rf, non-polar).

-

Workup: Dilute with Et2O, wash with water (3x) to remove DMF, then brine. Dry over Na2SO4.[2][3]

-

Purification: Flash chromatography (Hexanes/EtOAc 20:1). The bulky TIPS groups make the product lipophilic.

-

Step 2: Acetylation to 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal

Objective: Cap the remaining C4 hydroxyl group.

-

Reagents: 3,6-di-O-TIPS-D-galactal (from Step 1), Acetic Anhydride (excess), Pyridine (solvent/base), DMAP (catalytic).

-

Procedure:

-

Dissolve the intermediate in Pyridine (0.1 M).

-

Add Acetic Anhydride (5.0 eq) and a crystal of DMAP .

-

Stir at room temperature for 2–4 hours.

-

Workup: Co-evaporate with toluene to remove pyridine. Dilute with DCM, wash with 1M HCl (cold), saturated NaHCO3, and brine.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

-

Validation:

-

1H NMR: Look for the characteristic vinyl protons of the galactal ring (~6.3 ppm, ~4.7 ppm), the large TIPS alkyl multiplets (~1.0 ppm), and the sharp singlet of the acetate methyl group (~2.1 ppm).

-

Part 3: Quality Control & Validation (Self-Validating System)

When sourcing or synthesizing this compound, verify the following critical parameters to ensure "Trustworthiness" in your data:

-

NMR Integrity: Ensure the integration ratio of the TIPS protons (approx. 42H) to the Acetyl protons (3H) is correct. A deviation suggests incomplete silylation or hydrolysis.

-

TLC Analysis: The product should be UV active (weakly, due to the enol ether) and stain strongly with CAM (Cerium Ammonium Molybdate) or H2SO4/MeOH charring.

-

Storage: Store at -20°C. While TIPS groups are stable, the enol ether (glycal double bond) is sensitive to hydration in acidic moisture.

References

-

Hartwig, J. F., et al. (2018).[4][5] "Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds." Journal of the American Chemical Society.[4] (Contextual reference for silylation selectivity). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

A Tale of Two Donors: A Technical Guide to 3,6-di-O-TIPS Galactal vs. 3,4,6-tri-O-Acetyl-D-Galactal in Modern Glycosylation Chemistry

Abstract

In the intricate landscape of synthetic carbohydrate chemistry, the choice of protecting groups on a glycosyl donor is a critical determinant of reactivity, stereoselectivity, and ultimately, the success of complex oligosaccharide synthesis. This in-depth technical guide provides a comprehensive comparative analysis of two pivotal D-galactal derivatives: the sterically demanding 3,6-di-O-triisopropylsilyl (TIPS) galactal and the electronically influencing 3,4,6-tri-O-acetyl-D-galactal. Tailored for researchers, scientists, and drug development professionals, this guide delves into the synthesis, mechanistic underpinnings of reactivity, and strategic applications of these donors, particularly in the context of azaglycosylation for the synthesis of 2-amino-2-deoxy-galactosides. Through a blend of theoretical principles and practical protocols, this document aims to equip the reader with the expertise to strategically select and effectively utilize these powerful synthetic intermediates.

The Strategic Importance of Protected Galactals

D-Galactal, a glycal derivative of D-galactose, is a cornerstone in carbohydrate chemistry. Its enol ether functionality provides a versatile platform for a myriad of transformations, most notably electrophilic additions across the double bond to forge new glycosidic linkages. The strategic placement of protecting groups on the hydroxyl moieties of the galactal scaffold is not merely a matter of preventing unwanted side reactions; it is a sophisticated tool to modulate the donor's reactivity and to steer the stereochemical outcome of glycosylation reactions. This guide focuses on the head-to-head comparison of two distinct protection strategies: the bulky, sterically influential triisopropylsilyl (TIPS) ethers and the electron-withdrawing, participating acetyl esters.

The Workhorse: 3,4,6-tri-O-Acetyl-D-Galactal

3,4,6-tri-O-Acetyl-D-galactal is a commercially available and widely utilized glycosyl donor, valued for its stability and predictable reactivity in a vast array of glycosylation reactions.[1]

Synthesis and Characterization

While commercially available, 3,4,6-tri-O-acetyl-D-galactal can be readily prepared from D-galactose through a sequence of per-acetylation followed by reductive elimination of the anomeric bromide.

Experimental Protocol: Synthesis of 3,4,6-tri-O-Acetyl-D-Galactal

-

Step 1: Per-O-acetylation of D-galactose. To a solution of D-galactose in acetic anhydride at 0 °C, a catalytic amount of iodine is added. The reaction is stirred until completion, and the product, penta-O-acetyl-D-galactose, is isolated after aqueous workup.

-

Step 2: Formation of Acetobromogalactose. The per-acetylated galactose is dissolved in a solution of hydrogen bromide in acetic acid. The reaction progress is monitored by TLC, and upon completion, the product is isolated.

-

Step 3: Reductive Elimination. The resulting acetobromogalactose is dissolved in a mixture of acetic acid and water. Zinc dust is added portion-wise, and the reaction is stirred vigorously. After filtration and extraction, the crude product is purified by column chromatography to yield 3,4,6-tri-O-acetyl-D-galactal.

Reactivity Profile: The Influence of Acetyl Groups

The acetyl groups, being electron-withdrawing, have a profound impact on the reactivity of the galactal donor. This "disarming" effect decreases the electron density of the enol ether, making the galactal less reactive compared to its ether-protected counterparts. However, this attenuated reactivity allows for controlled glycosylation reactions with a wide range of nucleophiles.

Application in Azaglycosylation: Synthesis of 2-Azido-2-deoxy-galactosides

A prime application of 3,4,6-tri-O-acetyl-D-galactal is in the synthesis of 2-azido-2-deoxy-galactosyl donors, which are valuable precursors to 2-amino-2-deoxy-galactosides (galactosamine derivatives). The azidonitration or azidochlorination of tri-O-acetyl-D-galactal is a well-established and efficient method.

Experimental Protocol: Azidochlorination of 3,4,6-tri-O-Acetyl-D-Galactal

-

Materials: 3,4,6-Tri-O-acetyl-D-galactal, Acetonitrile (CH₃CN), Ferric chloride hexahydrate (FeCl₃·6H₂O), Sodium azide (NaN₃), 30% Hydrogen peroxide (H₂O₂), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 3,4,6-tri-O-acetyl-D-galactal in anhydrous acetonitrile and cool the solution to -30 °C.

-

Sequentially add ferric chloride hexahydrate, sodium azide, and 30% hydrogen peroxide to the cooled solution.

-

Stir the reaction mixture at -30 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.

-

Purify the crude product by silica gel column chromatography.

-

The Conformational Architect: 3,6-di-O-TIPS Galactal

In contrast to the well-explored acetylated derivative, 3,6-di-O-TIPS galactal represents a more specialized tool, where bulky silyl ethers are employed to exert steric and conformational control over glycosylation reactions.

Proposed Synthesis and Rationale

Proposed Experimental Protocol: Synthesis of 3,6-di-O-TIPS-D-Galactal

-

Materials: D-Galactal, Triisopropylsilyl chloride (TIPSCl), Imidazole, Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve D-galactal in anhydrous DCM under an inert atmosphere.

-

Add imidazole (2.2 equivalents) to the solution.

-

Cool the mixture to 0 °C and slowly add TIPSCl (2.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC to maximize the formation of the di-silylated product.

-

Upon optimal conversion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to isolate 3,6-di-O-TIPS-D-galactal.

-

Reactivity Profile: The Dominance of Steric and Conformational Effects

The triisopropylsilyl (TIPS) groups are sterically demanding and are considered "arming" protecting groups due to their electron-donating nature through hyperconjugation, which increases the electron density of the glycal double bond.[2] However, their primary influence on reactivity and stereoselectivity stems from their sheer bulk.[2]

The presence of bulky TIPS groups at the C-3 and C-6 positions is expected to significantly influence the conformational equilibrium of the galactal ring. This conformational constraint can dictate the facial selectivity of electrophilic attack on the double bond. For instance, a 3,6-O-tethered silyl group has been shown to control the selectivity of glycosylation by favoring an exo-attack of the nucleophile on the oxocarbenium ion intermediate.[2]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} caption: "Synthetic pathway to 2-azido-2-deoxy-galactosides from D-galactal via a di-TIPS protected intermediate."

Head-to-Head Comparison: Acetyl vs. TIPS Protecting Groups on Galactal

The choice between 3,4,6-tri-O-acetyl-D-galactal and 3,6-di-O-TIPS galactal as a glycosyl donor hinges on the desired reactivity and stereochemical outcome. The following table summarizes the key differences:

| Feature | 3,4,6-tri-O-Acetyl-D-Galactal | 3,6-di-O-TIPS Galactal |

| Electronic Effect | Electron-withdrawing (disarming) | Electron-donating (arming) |

| Steric Hindrance | Moderate | High |

| Reactivity | Lower, more controlled | Higher, potentially less selective |

| Stereodirecting Influence | Primarily through neighboring group participation if a participating group is at C-2 (not directly applicable to the glycal) | Primarily through conformational locking and steric hindrance |

| Solubility | Generally good in common organic solvents | Excellent in non-polar organic solvents |

| Deprotection | Basic hydrolysis (e.g., Zemplén conditions) | Fluoride-based reagents (e.g., TBAF) |

Mechanistic Insights into Azaglycosylation

The addition of an azide source to the galactal double bond proceeds via an electrophilic mechanism. The initial attack of an electrophile (e.g., from the FeCl₃/H₂O₂ system) on the double bond forms a transient oxocarbenium-like intermediate. The subsequent nucleophilic attack by the azide anion can occur from either the α- or β-face of the pyranoid ring.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontcolor="#202124", penwidth=2]; edge [color="#34A853", penwidth=2];

} caption: "Comparative mechanistic pathways for azaglycosylation of acetylated vs. TIPS-protected galactal."

For 3,4,6-tri-O-acetyl-D-galactal , the stereochemical outcome is influenced by a combination of the anomeric effect and solvent effects, often leading to a mixture of anomers that may require careful chromatographic separation.

In contrast, for the hypothetical 3,6-di-O-TIPS galactal , the bulky silyl groups are expected to enforce a more rigid ring conformation. This conformational locking would likely create a significant steric bias, favoring the approach of the azide nucleophile from the less hindered face of the molecule, potentially leading to higher stereoselectivity in the glycosylation product. The electron-donating nature of the silyl groups would also enhance the nucleophilicity of the double bond, possibly allowing for milder reaction conditions.

Conclusion and Future Perspectives

The comparison between 3,6-di-O-TIPS galactal and 3,4,6-tri-O-acetyl-D-galactal highlights a fundamental principle in carbohydrate chemistry: the profound influence of protecting groups on the outcome of chemical transformations. While the acetylated derivative serves as a reliable and versatile workhorse for a broad range of applications, the silyl-protected counterpart offers the potential for enhanced reactivity and stereocontrol through steric and conformational constraints.

For drug development professionals, the ability to fine-tune the stereochemical outcome of glycosylation is paramount. The synthesis of stereochemically pure 2-amino-2-deoxy-galactosides is crucial for the development of novel therapeutics, including antibiotics, anticancer agents, and vaccines. The strategic use of sterically demanding protecting groups like TIPS on galactal donors represents a promising avenue for achieving this goal.

Future research in this area will likely focus on a more detailed experimental investigation into the glycosylation reactions of di- and tri-silylated galactals with a wider range of nucleophiles. A systematic study quantifying the impact of different silyl protecting groups (TIPS, TBDMS, TBDPS) at various positions on the galactal ring on reaction yields and stereoselectivities would be of immense value to the synthetic community. Such studies will undoubtedly lead to the development of more efficient and selective methods for the synthesis of complex, biologically active glycoconjugates.

References

- Bols, M., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105.

- Imamura, A. (2014). What Is the Source of Stereoselectivity in Cyclic Silyl-Protected Glycosyl Donor System? Trends in Glycoscience and Glycotechnology, 26(148), 141–142.

Sources

Methodological & Application

Synthesis of 2-deoxy-alpha-D-galactopyranosides from galactals

Application Note: Precision Synthesis of 2-Deoxy- -D-Galactopyranosides via Rhenium(V) Catalysis

Executive Summary

The synthesis of 2-deoxy-glycosides is a cornerstone in the development of antibiotic, antitumor, and cardiotonic agents (e.g., anthracyclines, aureolic acids). However, the absence of a substituent at the C2 position removes the ability to utilize neighboring group participation (anchimeric assistance) to direct stereoselectivity. This often results in difficult-to-separate anomeric mixtures.

This Application Note details a high-fidelity protocol for the direct synthesis of 2-deoxy-

The 2-Deoxy Challenge & Mechanistic Insight

The Stereoselectivity Problem

In standard glycosylation, a substituent at C2 (e.g., an ester) can form an acyloxonium intermediate, blocking one face of the ring and forcing the nucleophile to attack from the opposite side (typically forming the 1,2-trans product).

In 2-deoxy sugars , this control element is missing.[1] Stereocontrol relies on:

-

The Anomeric Effect: Electronic stabilization favoring the axial (

) position for electronegative substituents. -

Steric Approach: The axial C4 substituent in galacto-series sugars creates steric crowding on the top face (

-face), further discouraging

Rhenium(V) Catalysis Mechanism

The Rhenium(V) oxo-complex, specifically

Figure 1: Mechanistic pathway for Re(V)-catalyzed glycosylation.[2] The catalyst promotes protonation and nucleophilic addition, with thermodynamics favoring the

Experimental Protocols

Protocol A: Rhenium(V)-Catalyzed Direct Addition (Recommended)

Applicability: Ideal for acid-sensitive substrates and when high atom economy is required.

Selectivity: Typically >10:1 (

Materials

-

Donor: 3,4,6-Tri-O-benzyl-D-galactal (1.0 equiv).

-

Acceptor: Primary or secondary alcohol (1.1–1.5 equiv).

-

Catalyst:

(1–2 mol%). Note: The -

Solvent: Dichloromethane (DCM), anhydrous.

-

Additives: Molecular Sieves (4Å), activated.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask under argon. Add activated 4Å molecular sieves (approx. 100 mg/mmol substrate).

-

Dissolution: Dissolve the Galactal (1.0 equiv) and Alcohol Acceptor (1.2 equiv) in anhydrous DCM (0.1 M concentration relative to galactal).

-

Catalyst Addition: Add the Re(V) catalyst (1.5 mol%) in one portion at ambient temperature (20–25°C).

-

Critical Insight: Unlike Lewis acid catalyses (e.g.,

) which require cryogenic temperatures (-78°C), Re(V) catalysis is optimal at room temperature.

-

-

Monitoring: Stir the mixture. The solution typically turns from clear to slightly green/yellow. Monitor by TLC (Silica, Hexanes/EtOAc 3:1).

-

Endpoint: Consumption of galactal (

) and appearance of product (

-

-

Quench: Once complete, filter the reaction mixture through a pad of Celite to remove molecular sieves and catalyst residues.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel).

-

Note: 2-deoxy glycosides are acid-sensitive.[3] Use silica neutralized with 1% triethylamine if the product degrades on the column.

-

Protocol B: Iodonium-Mediated Addition & Reduction (Backup)

Applicability: Use when Re-catalyst is unavailable or for substrates requiring absolute separation of diastereomers before the final step.

-

Iodoglycosylation: React Galactal with N-Iodosuccinimide (NIS) and the Alcohol acceptor in DCM/THF to form the 2-iodo-glycoside (mostly

-gluco configuration due to trans-diaxial addition). -

Radical Reduction: Treat the isolated 2-iodo-intermediate with tributyltin hydride (

) and AIBN in refluxing benzene/toluene to remove the iodine. -

Result: This yields the 2-deoxy sugar, often with high

-fidelity, but requires toxic tin reagents and two distinct chemical steps.

Data Analysis & Self-Validation

To ensure the integrity of the synthesized product, you must validate the anomeric configuration. 2-deoxy sugars are notoriously difficult to assign because the H1 signal is split by two H2 protons (H2a, H2e).

NMR Validation Criteria

The most reliable method for distinguishing

Table 1: NMR Parameters for Anomeric Assignment (CDCl

| Feature | Structural Reason | ||

| H1 Chemical Shift | Equatorial protons are deshielded. | ||

| H1 Multiplicity | Broad doublet (br d) or dd | Doublet of doublets (dd) | Coupling to H2ax and H2eq. |

| ~2.0 – 4.0 Hz (Small) | ~8.0 – 10.0 Hz (Large) | ||

| ~1.0 – 2.0 Hz | ~2.0 Hz | H1-H2(eq) is gauche for both. | |

| C1 Chemical Shift |

Workflow Visualization

Figure 2: Experimental workflow and decision tree for validation of stereochemistry.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of the product. | 2-deoxy glycosides are acid-labile. Ensure solvents are anhydrous. Add a drop of |

| Poor | Temperature too low or solvent polarity. | Perform reaction at room temperature. Avoid ether/THF (which can coordinate and alter selectivity); stick to DCM or Toluene. |

| Catalyst Inactivity | Oxidation of catalyst or wet solvent. | The Re(V) complex is air-stable but moisture-sensitive over time. Reactivate molecular sieves. Ensure galactal purity. |

| Unreacted Donor | Catalyst poisoning by basic nitrogens. | If the acceptor contains amines, they must be protected (e.g., as azides or carbamates) before coupling. |

References

-

Sherry, B. D., Loy, R. N., & Toste, F. D. (2004).[4] Rhenium(V)-Catalyzed Synthesis of 2-Deoxy-

-glycosides. Journal of the American Chemical Society, 126(14), 4510–4511.[4] [Link] -

Baryal, K. N., & Zhu, J. (2013).[5] Catalytic Stereoselective Synthesis of

-Digitoxosides: Direct Synthesis of Digitoxin and C1'-epi-Digitoxin.[5] Journal of the American Chemical Society, 135(25), 9303–9306. (Provides context on Re-catalyst versatility and ligand effects). [Link] -

Bennett, C. S. (2011). Mechanisms of Glycosylation Reactions. Organic & Biomolecular Chemistry, 9, 6865-6877. (Review of oxocarbenium mechanics). [Link]

-

Roush, W. R., & Bennett, C. E. (1999). Stereoselective Synthesis of 2-Deoxy-

-glycosides. Journal of the American Chemical Society, 121(15), 3541–3542. (Contrast method for -

Hou, Y., & Lowary, T. L. (2009). Recent Advances in the Synthesis of 2-Deoxy-glycosides. Carbohydrate Research, 344(15), 1911-1940. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Transition Metal-Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhenium(V)-catalyzed synthesis of 2-deoxy-alpha-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Troubleshooting low yields in DMDO epoxidation of TIPS-galactals

Technical Support Guide: Troubleshooting DMDO Epoxidation of TIPS-Galactals

Introduction: The "Hidden" Instability of 1,2-Anhydrosugars

Subject: Optimization of 1,2-anhydro-3,4,6-tri-O-triisopropylsilyl-D-galactal synthesis. Case Reference: Glycal Assembly & Stereoselective Epoxidation.

Low yields in the epoxidation of TIPS-galactals with dimethyldioxirane (DMDO) are rarely due to the failure of the oxidation step itself. DMDO is a potent, stereospecific electrophile that typically converts glycals to 1,2-anhydro sugars (sugar epoxides) in near-quantitative conversion.

The loss of yield almost invariably occurs during workup, isolation, or storage . The 1,2-anhydro-galactose motif is an activated electrophile, highly susceptible to hydrolysis (opening to the 1-hydroxy-2-ketone) or rearrangement (Ferrier-type) upon contact with trace acid, moisture, or active silica sites.

This guide provides a root-cause analysis and stabilized protocols to recover your yield.

Part 1: Diagnostic Workflow

Before altering your synthesis, identify the failure point using this decision tree.

Figure 1: Diagnostic decision tree for isolating failure modes in glycal epoxidation.

Part 2: Technical Q&A (Root Cause Analysis)

Section 1: Reagent Quality (The DMDO Factor)

Q: My DMDO is "freshly prepared," but the reaction stalls or hydrolyzes. Why? A: "Fresh" does not mean "Dry." The standard distillation of DMDO from Oxone/acetone often co-distills significant amounts of water.

-

The Problem: Water acts as a nucleophile. In the presence of trace acidity (even from the glass surface), it opens the epoxide to form the useless hemiacetal.

-

The Fix: Dry your DMDO solution over anhydrous Na₂SO₄ or K₂CO₃ for at least 30 minutes before use. Filter quickly through a fritted funnel under argon.

-